molecular formula C15H23NO4 B1531574 [2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester CAS No. 2204959-18-0

[2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester

Cat. No. B1531574
CAS RN: 2204959-18-0
M. Wt: 281.35 g/mol
InChI Key: UKMGGPXKTOTHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxymethyl-phenoxy)ethyl]methyl-carbamic acid tert-butyl ester (HMPE-TBE) is a chemical compound which is widely used in scientific research. It is primarily used as a reagent for organic synthesis, and has been found to have a variety of applications in biochemical and physiological research.

Scientific Research Applications

Diastereoselective Synthesis

Research has demonstrated the compound's role in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, indicating its utility in creating complex molecular structures with potential applications in medicinal chemistry and drug development (Garcia et al., 2006).

Synthesis of Oxazolidinones

Another study involved the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting the compound's application in creating chiral auxiliaries, which are crucial for developing stereoselective synthetic methods (Brenner et al., 2003).

Heterocyclic Chemistry

The compound has been used in the study of Tetrahydro-6-methyl- and -6-phenyl-2-oxopyrimidin-5-carboxylic acids and their derivatives, contributing to the field of heterocyclic chemistry and the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Zigeuner et al., 1976).

Crystallographic Studies

Crystallographic studies of similar carbamic acid tert-butyl ester compounds provide insights into their structural characteristics, which are essential for the design and synthesis of new materials with specific physical properties (Kant et al., 2015).

Catalysis and Synthetic Methodology

The compound's derivatives have been explored for their role in catalysis and synthetic methodology, such as the general method for the synthesis of anhydrides and esters, showcasing its versatility in organic synthesis (Bartoli et al., 2007).

properties

IUPAC Name

tert-butyl N-[2-[4-(hydroxymethyl)phenoxy]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16(4)9-10-19-13-7-5-12(11-17)6-8-13/h5-8,17H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMGGPXKTOTHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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